Tebipenem is a β-lactam antibiotic of the carbapenem class. [] It acts as a mechanism-based inhibitor of penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. [] While other carbapenems require intravenous administration, Tebipenem is orally bioavailable, offering a significant advantage for patient treatment. [] It is currently licensed in Japan for pediatric use in ear, nose, and throat infections and respiratory infections. [] Tebipenem is under investigation for broader applications, including treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP) in adults. [, , , ]
Tebipenem Tetrahydrate is a novel oral carbapenem antibiotic, developed primarily for the treatment of serious bacterial infections. It is a prodrug of tebipenem, which is the active form that exerts antibacterial effects. This compound has garnered attention due to its efficacy against a variety of pathogenic bacteria, particularly those resistant to other antibiotics.
Tebipenem Tetrahydrate is classified under the category of beta-lactam antibiotics, specifically within the carbapenem subclass. Carbapenems are known for their broad-spectrum activity and stability against most beta-lactamases, enzymes produced by bacteria that confer resistance to other antibiotics. The compound is synthesized from various precursors through a series of chemical reactions.
The synthesis of Tebipenem Tetrahydrate typically involves several key steps:
Tebipenem Tetrahydrate has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula can be represented as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The structural integrity of tebipenem is crucial for its interaction with bacterial cell wall synthesis mechanisms.
The chemical reactivity of Tebipenem Tetrahydrate primarily involves its beta-lactam moiety. Key reactions include:
Tebipenem exerts its antibacterial effects primarily by binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The mechanism involves:
These properties are crucial for determining appropriate storage conditions and formulation strategies in drug development .
Tebipenem Tetrahydrate is primarily used in clinical settings for treating serious infections caused by multi-drug resistant bacteria. Its applications include:
Tebipenem tetrahydrate (C₁₆H₂₉N₃O₈S₂; MW 455.55 g/mol) is the crystalline hydrated form of the active metabolite tebipenem, a carbapenem-class β-lactam antibiotic [1] [5]. Its structure features a bicyclic [3.2.0] heptene core with three chiral centers (4R, 5S, 6S) and an (R)-configured 1-hydroxyethyl group at C6, critical for binding to penicillin-binding proteins (PBPs) [1] [7]. The tetrahydrate designation arises from four water molecules stabilizing the crystal lattice, as confirmed by thermal analysis and X-ray diffraction [1]. Key structural elements include:
Table 1: Structural Attributes of Tebipenem Tetrahydrate
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₆H₂₉N₃O₈S₂ | Hydrated form (anhydrous: C₁₆H₂₁N₃O₄S₂) |
IUPAC Name | (4R,5S,6S)-3-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid tetrahydrate | Stereochemical specificity |
CAS Number | 936010-57-0 | Distinguishes from prodrug (161715-24-8) |
Critical Stereocenters | C4 (R), C5 (S), C6 (S), C1' (R) | Dictates binding affinity to PBPs |
The synthesis of tebipenem from its p-nitrobenzyl (PNB)-protected precursor employs catalytic hydrogenation under optimized conditions [2] [9]. Key process parameters include:
Table 2: Hydrogenation Conditions for PNB-Deprotection
Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Impurities |
---|---|---|---|---|
Pd/C (10%) | 3 | 25 | 97 | <0.5% desulfurized byproduct |
Raney Ni | 5 | 40 | 95 | <2% over-reduced species |
Tebipenem pivoxil—the lipophilic prodrug—is synthesized via esterification of tebipenem’s C2 carboxylate with pivaloyloxymethyl (POM) bromide [2] [9]. Process enhancements focus on bioavailability optimization:
Tebipenem tetrahydrate exhibits complex solid-state behavior critical for formulation:
Table 3: Solid-State Characteristics of Tebipenem Tetrahydrate
Property | Value | Analytical Method |
---|---|---|
Crystal System | Monoclinic, space group P2₁ | X-ray Powder Diffraction |
Dehydration Onset | 60% RH | Dynamic Vapor Sorption |
Aqueous Solubility | 2.1 mg/mL (25°C, pH 6.8) | UV spectrophotometry |
Thermal Decomposition | 140°C | Differential Scanning Calorimetry |
Stability in β-CD Complex | t₁/₂ increased to 48 hours | HPLC-UV monitoring |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7